molecular formula C25H24O6 B13444815 5'-Demethoxycyrtonesin A

5'-Demethoxycyrtonesin A

Cat. No.: B13444815
M. Wt: 420.5 g/mol
InChI Key: CNSFVRRYBBNAGQ-UHFFFAOYSA-N
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Description

5’-Demethoxycyrtonesin A is a natural compound with the molecular formula C25H24O6 and a molecular weight of 420.45 g/mol. It is a phenanthro [2,3-b]furan derivative, known for its promising therapeutic potential in studying various diseases such as cancer and neurodegenerative disorders. This compound has been extensively researched for its ability to target specific cellular pathways and inhibit tumor growth, making it a valuable asset in the biomedical industry.

Preparation Methods

The synthesis of 5’-Demethoxycyrtonesin A involves several steps, typically starting with the preparation of the phenanthro [2,3-b]furan core. The synthetic route includes the following steps:

    Formation of the phenanthro [2,3-b]furan core: This is achieved through a series of cyclization reactions.

    Hydroxylation and methoxylation:

    Final purification: The compound is purified using techniques like column chromatography to achieve a high purity level.

Chemical Reactions Analysis

5’-Demethoxycyrtonesin A undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The hydroxyl and methoxy groups in 5’-Demethoxycyrtonesin A can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-Demethoxycyrtonesin A has a wide range of scientific research applications, including:

    Biology: The compound is studied for its ability to modulate cellular pathways and its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel drugs and therapies, leveraging its unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 5’-Demethoxycyrtonesin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to modulate these pathways leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Additionally, it may interact with neuroprotective pathways, making it a potential candidate for treating neurodegenerative disorders.

Comparison with Similar Compounds

5’-Demethoxycyrtonesin A can be compared with other phenanthro [2,3-b]furan derivatives and natural phenolic compounds. Similar compounds include:

    Cyrtonesin A: Another phenanthro [2,3-b]furan derivative with similar biological activities but different substitution patterns.

    Curcumin: A natural phenolic compound with anti-inflammatory and anticancer properties.

    Resveratrol: A stilbenoid with antioxidant and anticancer activities.

The uniqueness of 5’-Demethoxycyrtonesin A lies in its specific substitution pattern and its ability to target unique cellular pathways, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

9-(4-hydroxy-3-methoxyphenyl)-10-(hydroxymethyl)-11-methoxy-5,6,9,10-tetrahydronaphtho[1,2-f][1]benzofuran-3-ol

InChI

InChI=1S/C25H24O6/c1-29-20-11-15(5-8-19(20)28)24-18(12-26)23-21(31-24)10-14-4-3-13-9-16(27)6-7-17(13)22(14)25(23)30-2/h5-11,18,24,26-28H,3-4,12H2,1-2H3

InChI Key

CNSFVRRYBBNAGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C=C4CCC5=C(C4=C3OC)C=CC(=C5)O)CO)O

Origin of Product

United States

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